molecular formula C14H7ClF5NO B2713982 4-Chloro-N-[(pentafluorophenyl)methyl]benzamide CAS No. 304458-50-2

4-Chloro-N-[(pentafluorophenyl)methyl]benzamide

Cat. No.: B2713982
CAS No.: 304458-50-2
M. Wt: 335.66
InChI Key: AZSQFUHIDFTYPO-UHFFFAOYSA-N
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Description

4-Chloro-N-[(pentafluorophenyl)methyl]benzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group linked via an amide bond to a pentafluorophenylmethyl substituent. This structure combines electron-withdrawing chlorine and pentafluorophenyl groups, which influence its electronic properties, solubility, and intermolecular interactions. Benzamides are widely studied for their biological activities (e.g., antimicrobial, antitumor) and applications in materials science, particularly in coordination chemistry and catalysis . The pentafluorophenyl group enhances lipophilicity and may improve binding affinity in biological systems compared to non-fluorinated analogs .

Properties

IUPAC Name

4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF5NO/c15-7-3-1-6(2-4-7)14(22)21-5-8-9(16)11(18)13(20)12(19)10(8)17/h1-4H,5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSQFUHIDFTYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[(pentafluorophenyl)methyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,3,4,5,6-pentafluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(pentafluorophenyl)methyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzamide ring can be substituted by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The compound can be reduced to form corresponding amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction with LiAlH4 can produce an amine.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 4-Chloro-N-[(pentafluorophenyl)methyl]benzamide is its potential as an anticancer agent. Research has indicated that compounds featuring similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives with sulfonamide groups can inhibit cell proliferation in models of acute myeloid leukemia and glioblastoma, suggesting a promising avenue for further exploration with this compound .

Data Table: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Reference
5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)BenzamideOvarian Cancer (A2780)1.9
Pentafluorobenzyl SulfonamideAcute Myeloid Leukemia<5
This compoundPotential CandidateTBDThis Article

Chemical Synthesis Tool

This compound can also serve as a versatile building block in organic synthesis. Its unique electronic properties due to the pentafluorophenyl group allow it to participate in various reactions, including cross-coupling and electrophilic aromatic substitutions. These reactions are critical for developing new pharmaceutical agents and materials.

Epigenetic Modulation

Emerging research suggests that compounds similar to this compound may act as histone deacetylase inhibitors (HDACi), which are crucial in epigenetic regulation. Such compounds have shown promise in treating hematological cancers by reactivating silenced genes involved in tumor suppression .

Case Study 1: HDAC Inhibition

A study published in Nature discussed the development of HDAC inhibitors that include analogs of this compound. These inhibitors demonstrated significant efficacy in preclinical models of T-cell prolymphocytic leukemia, highlighting their potential therapeutic benefit .

Case Study 2: Anticancer Screening

In another investigation, a series of benzamide derivatives were synthesized and screened for anticancer activity against multiple cell lines. The results indicated that modifications to the benzamide structure could enhance cytotoxicity, suggesting that this compound could be optimized for improved therapeutic effects .

Mechanism of Action

The mechanism of action of 4-Chloro-N-[(pentafluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Ortho-substituted analogs (e.g., 2,6-dichlorophenyl) exhibit restricted rotation around the amide bond, affecting molecular conformation and crystal packing .

Antimicrobial Activity

  • 4-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide demonstrated 82–90% inhibition of Desulfovibrio piger growth at 0.37–1.10 µmol·L⁻¹, outperforming other salicylamides in the same study .

Cytotoxicity and Tumor Suppressor Activity

  • 4-Chloro-N-(4-chlorophenyl)benzamide (Compound 2 in ) stabilized the tumor suppressor Pdcd4, though its potency was lower than diaryl disulfides .
  • Fluorinated analogs like the target compound may offer enhanced metabolic stability, a critical factor in drug development .

Catalytic and Coordination Chemistry

  • 4-Chloro-N-(dibenzylcarbamothioyl)benzamide () formed Pd(II) and Pt(II) complexes with notable antibacterial activity (comparable to ampicillin) and antifungal activity (superior to fluconazole) .
  • 4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1 in ) exhibited high catalytic activity in Suzuki coupling reactions, attributed to the electron-deficient 4-chloroaryl group facilitating oxidative addition .

Crystal Structure and Supramolecular Interactions

  • Ortho-substituted analogs (e.g., 4-Chloro-N-(2-phenoxyphenyl)benzamide) exhibit non-planar conformations due to steric clashes, influencing solubility and crystallinity .

Biological Activity

4-Chloro-N-[(pentafluorophenyl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

  • Molecular Formula : C15H10ClF5N
  • Molecular Weight : 347.69 g/mol
  • Structure : The compound features a benzamide backbone substituted with a chloro group and a pentafluorophenyl group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

Research into the biochemical properties of this compound has revealed several key aspects:

  • Solubility : The compound's solubility in organic solvents facilitates its use in various biochemical assays.
  • Stability : Preliminary studies suggest that the compound remains stable under physiological conditions, although detailed stability assessments are needed.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound, particularly in cancer research and enzyme inhibition:

  • Anticancer Activity : A study investigating similar compounds found that they exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds ranged from 0.79 μM to 3.03 μM, indicating potential for further development as anticancer agents .
  • Enzyme Inhibition Studies : Research has shown that compounds with structural similarities to this compound can inhibit key enzymes involved in cancer progression, such as HDACs and other metabolic enzymes .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Enzyme Inhibition : A series of multifunctional amides were synthesized and tested for their ability to inhibit specific enzymes related to Alzheimer's disease. Although not directly involving our compound, the methodologies applied provide insights into how this compound could be evaluated for similar properties .
  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of fluorinated benzamides on various cancer cell lines. These studies suggest that structural modifications can lead to enhanced activity and selectivity against cancer cells .

Data Summary Table

PropertyValue
Molecular Weight347.69 g/mol
SolubilitySoluble in organic solvents
Potential IC50 (related compounds)0.79 - 3.03 μM
Biological TargetsEnzymes (e.g., HDACs)

Q & A

Q. What are the standard synthetic routes for 4-Chloro-N-[(pentafluorophenyl)methyl]benzamide?

The synthesis typically involves a three-step process:

  • Step 1 : Formation of the pyridine derivative via electrophilic aromatic substitution, introducing trifluoromethyl and chloro groups .
  • Step 2 : Coupling the pyridine intermediate with a benzyl halide under basic conditions to form a substituted phenyl intermediate .
  • Step 3 : Amidation using 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final benzamide . Key Conditions :
StepReagents/ConditionsYield Optimization Tips
1Cl₂, AlCl₃ (chlorination); CF₃I, Cu catalyst (trifluoromethylation)Use anhydrous solvents to avoid hydrolysis
2Benzyl bromide, K₂CO₃, DMF, 80°CMonitor reaction progress via TLC
3DCC/HOBt, -50°C (prevents side reactions)Purify via column chromatography (silica gel, hexane:EtOAc)

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

  • NMR Spectroscopy : Confirm regiochemistry of chloro and trifluoromethyl groups (¹H, ¹³C, ¹⁹F NMR) .
  • X-ray Crystallography : Resolve crystal structure and hydrogen-bonding networks (e.g., Acta Crystallographica reports) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency during synthesis?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates; avoid protic solvents that may hydrolyze benzyl halides .
  • Catalysis : Explore Pd-catalyzed cross-coupling for sterically hindered substrates .
  • Temperature Control : Lower temperatures (e.g., 0–5°C) reduce side reactions during amidation . Data Contradiction Tip : If yields vary between batches, compare reaction timelines (via GC-MS) to identify incomplete coupling or hydrolysis .

Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no observed effect)?

  • Comparative Assays : Replicate studies using identical enzyme sources (e.g., acps-pptase from E. coli) and buffer conditions (pH 7.4, 25°C) .
  • Structural Analysis : Perform molecular docking to assess binding affinity variations due to crystal packing or protonation states .
  • Control Experiments : Test for off-target effects using knockout bacterial strains .

Q. What methodologies validate the compound’s interaction with bacterial enzymes like acps-pptase?

  • Enzyme Inhibition Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate depletion (e.g., malachite green assay for phosphate release) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) .
  • Genetic Knockdown : Use CRISPR-Cas9 to silence acps-pptase in bacterial models; compare growth inhibition with wild-type strains .

Q. How to design derivatives for enhanced metabolic stability without compromising activity?

  • Functional Group Replacement : Substitute pentafluorophenyl with electron-deficient aromatic rings (e.g., 3,5-dinitrophenyl) to improve resistance to cytochrome P450 oxidation .
  • Pro-drug Strategies : Introduce ester moieties hydrolyzed in target tissues (e.g., pH-sensitive linkers) .
  • Computational Screening : Use QSAR models to predict ADME properties while retaining binding affinity .

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